molecular formula C9H9N3O2 B8567891 5-Ureidoindolin-2-one

5-Ureidoindolin-2-one

Cat. No.: B8567891
M. Wt: 191.19 g/mol
InChI Key: SNBKKZCHTOWSML-UHFFFAOYSA-N
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Description

Indolin-2-one derivatives are characterized by a bicyclic framework comprising a benzene ring fused to a pyrrolidone moiety. Substituents at the 5-position of the indolin-2-one core, such as halogens, sulfonamides, or alkyl groups, significantly modulate biological activity, solubility, and pharmacokinetic properties .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

(2-oxo-1,3-dihydroindol-5-yl)urea

InChI

InChI=1S/C9H9N3O2/c10-9(14)11-6-1-2-7-5(3-6)4-8(13)12-7/h1-3H,4H2,(H,12,13)(H3,10,11,14)

InChI Key

SNBKKZCHTOWSML-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)N)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 5-Substituted Indolin-2-one Derivatives

Structural and Functional Differences

The 5-position substituent profoundly influences molecular properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of 5-Substituted Indolin-2-one Derivatives
Compound Substituent Molecular Weight (g/mol) Biological Activity Solubility Synthetic Yield (%)
5-Iodoindolin-2-one Iodo 275.05 Not explicitly stated (halogenated derivatives often show cytotoxicity) Low (lipophilic) N/A
5-(3-Chlorophenyl)sulfonyl-indolin-2-one Sulfonyl chloride 321 Antitumor activity (IC₅₀ values not provided) Moderate 72
5-Methylindolin-2-one Methyl 147.17 Structural simplicity; potential metabolic stability Moderate N/A
5-Hydroxyindolin-2-one Hydroxy 149.15 Biochemical activity (e.g., antioxidant) High (polar) N/A
5-Ureidoindolin-2-one Ureido ~193.15* Hypothetical: Enhanced target binding via H-bonding High (polar) Not reported

*Estimated based on indolin-2-one (133.15 g/mol) + ureido group (–NHCONH₂, ~60 g/mol).

Key Observations

Polarity and Solubility :

  • Halogenated derivatives (e.g., 5-iodo) exhibit low solubility due to lipophilicity, which may limit bioavailability .
  • Polar substituents like hydroxy or ureido groups enhance aqueous solubility, favoring interactions in hydrophilic biological environments .

Biological Activity :

  • Sulfonamide derivatives (e.g., 5-(3-chlorophenyl)sulfonyl-indolin-2-one) demonstrate antitumor activity, likely through kinase inhibition or DNA intercalation .
  • The ureido group’s hydrogen-bonding capacity could mimic ATP-binding site interactions, a common mechanism in kinase inhibitors .

Synthetic Feasibility: Sulfonamide derivatives are synthesized in moderate yields (72–87%) via nucleophilic substitution reactions .

Mechanistic and Pharmacokinetic Considerations

  • Halogenated Derivatives : The 5-iodo group in 5-Iodoindolin-2-one may confer radiosensitizing properties but poses toxicity risks, as seen with halogenated compounds .
  • Sulfonamide Derivatives : These compounds often exhibit strong target affinity but may suffer from metabolic instability due to sulfonamide cleavage .
  • Ureido Group : The –NHCONH₂ moiety could improve metabolic stability compared to sulfonamides while maintaining hydrogen-bonding efficacy. However, its polar nature might reduce blood-brain barrier penetration .

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